REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[CH:3]1[O:7][N:6]=[C:5]([CH2:8]O)[CH2:4]1.O1CCN(S(F)(F)[F:19])CC1.C([O-])(O)=O.[Na+]>ClCCl>[F:19][CH2:8][C:5]1[CH2:4][CH:3]([C:2]([F:11])([F:10])[F:1])[O:7][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC(C1CC(=NO1)CO)(F)F
|
Name
|
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)S(F)(F)F
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated (70 mbar/40° C.)
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled from bulb to bulb at 100° C./0.8 mbar
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FCC1=NOC(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |